molecular formula C16H16BrN3O2 B2504089 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 2380175-18-6

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2504089
CAS No.: 2380175-18-6
M. Wt: 362.227
InChI Key: JVYXDQDJFSWIEF-UHFFFAOYSA-N
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Description

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a pyridine ring

Preparation Methods

The synthesis of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one typically involves multiple steps:

    Formation of the bromopyridine moiety: This can be achieved by reacting 3-bromopyridine with appropriate reagents to introduce the bromine atom at the desired position.

    Construction of the pyrrolidine ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Coupling reactions: The bromopyridine and pyrrolidine intermediates are then coupled using reagents such as palladium catalysts to form the final compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one include other pyrrolidine derivatives and bromopyridine-containing molecules. These compounds may share similar biological activities but differ in their specific interactions and efficacy. The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

IUPAC Name

1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-14-10-19-6-3-15(14)22-13-4-7-20(11-13)16(21)8-12-2-1-5-18-9-12/h1-3,5-6,9-10,13H,4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYXDQDJFSWIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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